molecular formula C13H17NO2 B14905675 n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide

n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide

Cat. No.: B14905675
M. Wt: 219.28 g/mol
InChI Key: LHOCIRAREVNAKF-BQYQJAHWSA-N
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Description

n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide: is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a hydroxypropan-2-yl group and an o-tolyl group attached to the acrylamide backbone, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with a hydroxypropan-2-yl group and an o-tolyl group. Common synthetic routes may include:

    Acrylamide Formation: The initial step involves the formation of the acrylamide backbone through the reaction of an acrylate or acrylonitrile with ammonia or an amine.

    Substitution Reaction: The hydroxypropan-2-yl group can be introduced via a substitution reaction using a suitable alcohol or epoxide.

    Aromatic Substitution: The o-tolyl group can be introduced through an aromatic substitution reaction using a suitable aromatic compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.

    Reduction: The acrylamide backbone can be reduced to form the corresponding amine.

    Substitution: The aromatic o-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide may have various applications in scientific research, including:

    Chemistry: Used as a monomer or intermediate in the synthesis of polymers and other complex molecules.

    Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.

    Industry: Utilized in the production of specialty materials or as a chemical additive.

Mechanism of Action

The mechanism of action of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxypropan-2-yl and o-tolyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    n-(1-Hydroxypropan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    n-(1-Hydroxypropan-2-yl)-3-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group.

    n-(1-Hydroxypropan-2-yl)-3-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group.

Uniqueness

n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and physical properties compared to its isomers.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10-5-3-4-6-12(10)7-8-13(16)14-11(2)9-15/h3-8,11,15H,9H2,1-2H3,(H,14,16)/b8-7+

InChI Key

LHOCIRAREVNAKF-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NC(C)CO

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC(C)CO

Origin of Product

United States

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